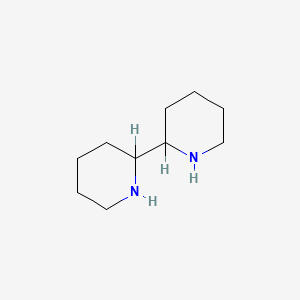

2-(Piperidin-2-yl)piperidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-piperidin-2-ylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c1-3-7-11-9(5-1)10-6-2-4-8-12-10/h9-12H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLBJZAWCBRAMRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2CCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501316477 | |

| Record name | 2,2′-Bipiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

531-67-9 | |

| Record name | 2,2′-Bipiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=531-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Bipiperidyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2′-Bipiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-bipiperidyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.742 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-BIPIPERIDYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6B3KS60E1H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Basic Properties and Structure of 2-(Piperidin-2-yl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Piperidin-2-yl)piperidine, also known as 2,2'-bipiperidine, is a saturated heterocyclic diamine with the chemical formula C₁₀H₂₀N₂. This compound, consisting of two piperidine rings linked at the 2-position, presents a scaffold of significant interest in medicinal chemistry and drug development. Its structural features, including the presence of two basic nitrogen atoms and the potential for stereoisomerism, offer a versatile platform for the design of novel therapeutic agents and ligands for coordination chemistry. This guide provides a comprehensive overview of the core basic properties and structural aspects of 2,2'-bipiperidine, intended to serve as a foundational resource for researchers in the field.

Physicochemical and Basic Properties

A theoretical study on monoprotonated bipiperidine derivatives suggests that the pKa values are influenced by the conformation of the molecule and the solvent environment. For instance, monoprotonated bipiperidine is predicted to have a pKa of 12.8 in water.[1] The second pKa value is expected to be lower due to the electrostatic repulsion of the two positively charged nitrogen atoms in the diprotonated species.

The solubility of 2,2'-bipiperidine is influenced by its polarity and the ability of its nitrogen atoms to form hydrogen bonds. It is expected to be soluble in organic solvents and to have some solubility in water, which can be significantly increased upon protonation to form salts.

Table 1: Physicochemical and Basic Properties of 2,2'-Bipiperidine

| Property | Value | Source/Comment |

| IUPAC Name | This compound | --- |

| Synonyms | 2,2'-Bipiperidine | --- |

| CAS Number | 531-67-9 | [2][3] |

| Molecular Formula | C₁₀H₂₀N₂ | [2][3] |

| Molecular Weight | 168.28 g/mol | [2][3] |

| Appearance | White to almost white powder or lump | [2][3] |

| Melting Point | 30 °C | [2][3] |

| Boiling Point | 93 °C at 2 mmHg | [2][3] |

| pKa₁ (predicted) | ~12.8 (in H₂O for monoprotonated species) | [1] (Computational study) |

| pKa₂ (predicted) | Lower than pKa₁ | Theoretical consideration |

| Solubility | Soluble in organic solvents; sparingly soluble in water. | Inferred from structure |

Structural Elucidation

The structure of 2,2'-bipiperidine is characterized by the presence of two chiral centers at the C2 and C2' positions. This gives rise to three possible stereoisomers: a pair of enantiomers, (2R,2'R)- and (2S,2'S)-bipiperidine, and a meso compound, (2R,2'S)-bipiperidine. The relative stereochemistry of these isomers significantly influences their three-dimensional shape and, consequently, their biological activity and interaction with other molecules.

Conformational Analysis

Each piperidine ring in 2,2'-bipiperidine can adopt a chair conformation, which is the most stable arrangement. The relative orientation of the two piperidine rings is determined by the rotation around the C2-C2' bond. The interplay between the chair conformations of the individual rings and the rotation around the central bond leads to a complex conformational landscape.

Computational studies on N-acylpiperidines suggest that substituents at the 2-position can have a significant impact on the conformational preference, with the axial orientation sometimes being favored due to allylic strain.[4] For 2,2'-bipiperidine, the conformational equilibrium will be influenced by steric interactions between the two rings and the potential for intramolecular hydrogen bonding between the N-H of one ring and the nitrogen of the other.

Experimental Protocols

Determination of pKa by Potentiometric Titration

This protocol outlines a general method for determining the pKa values of a diamine like 2,2'-bipiperidine.

-

Sample Preparation: Prepare a solution of 2,2'-bipiperidine of known concentration (e.g., 0.01 M) in deionized water or a suitable co-solvent if solubility is low.

-

Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the 2,2'-bipiperidine solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Add the titrant in small increments and record the pH after each addition, allowing the solution to equilibrate.

-

Data Analysis: Plot the pH of the solution against the volume of titrant added. The two equivalence points, corresponding to the protonation of the two nitrogen atoms, will be observed as inflection points in the titration curve. The pKa values are determined from the pH at the half-equivalence points.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential tools for the structural elucidation of 2,2'-bipiperidine and its stereoisomers.

-

Sample Preparation: Dissolve a small amount of the purified 2,2'-bipiperidine isomer in a suitable deuterated solvent (e.g., CDCl₃, D₂O with acidification).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For detailed structural analysis, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

-

Spectral Analysis:

-

¹H NMR: The chemical shifts, coupling constants, and multiplicities of the proton signals will provide information about the connectivity and stereochemistry of the molecule. The protons on the carbon atoms adjacent to the nitrogen atoms will typically appear as multiplets in the downfield region.

-

¹³C NMR: The number of signals in the ¹³C NMR spectrum will indicate the symmetry of the molecule. The chemical shifts of the carbon atoms will be influenced by their local electronic environment.

-

2D NMR: COSY spectra will reveal proton-proton couplings, helping to establish the spin systems within the piperidine rings. HSQC and HMBC spectra will correlate proton and carbon signals, allowing for the unambiguous assignment of all ¹H and ¹³C resonances.

-

Structure Determination by X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry.

-

Crystal Growth: Grow single crystals of a 2,2'-bipiperidine stereoisomer or a salt thereof from a suitable solvent or solvent mixture using techniques such as slow evaporation, vapor diffusion, or cooling.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters to obtain a final, accurate molecular structure. The resulting crystallographic data will provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the solid state.

Relevance in Drug Development

The 2,2'-bipiperidine scaffold is a privileged structure in medicinal chemistry. Its derivatives have been investigated for a range of biological activities. For example, certain bipiperidine derivatives have been explored as kinase inhibitors for potential use in cancer therapy.[5] The two nitrogen atoms can act as hydrogen bond acceptors or can be protonated to interact with negatively charged residues in biological targets. The stereochemistry of the 2,2'-bipiperidine core is crucial for determining the spatial orientation of substituents, which in turn dictates the binding affinity and selectivity for a particular biological target.

Conclusion

This compound, or 2,2'-bipiperidine, is a structurally intriguing molecule with significant potential in medicinal chemistry. While comprehensive experimental data on its basic properties and the specific characteristics of its stereoisomers are still emerging, this guide provides a solid foundation based on available information and theoretical principles. The detailed experimental protocols outlined herein offer a roadmap for researchers to further characterize this promising scaffold. A deeper understanding of the structure-property relationships of 2,2'-bipiperidine and its derivatives will undoubtedly pave the way for the development of novel and effective therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN111217814A - Bipiperidine derivative and application thereof as antitumor drug - Google Patents [patents.google.com]

Characterization of 2-(Piperidin-2-yl)piperidine: A Spectroscopic Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and methodologies used for the characterization of 2-(Piperidin-2-yl)piperidine, also known as 2,2'-bipiperidine. This compound, a saturated heterocyclic amine, serves as a versatile building block in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra in public databases, this guide presents a combination of reported data from analogous compounds and predicted spectroscopic characteristics to aid in its identification and analysis.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These predictions are based on the analysis of structurally related compounds, including piperidine and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 2.5 - 3.1 | Multiplet | 4H | α-CH (adjacent to N) |

| ~ 2.2 - 2.5 | Multiplet | 2H | CH-CH (methine at C2, C2') |

| ~ 1.0 - 1.8 | Multiplet | 14H | Ring CH₂ and NH |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~ 55 - 65 | Methine (-CH-) | C2, C2' |

| ~ 45 - 55 | Methylene (-CH₂-) | C6, C6' |

| ~ 20 - 35 | Methylene (-CH₂-) | C3, C3', C5, C5' |

| ~ 20 - 30 | Methylene (-CH₂-) | C4, C4' |

Mass Spectrometry (MS)

Mass spectrometry of this compound is expected to show a molecular ion peak corresponding to its molecular weight (168.28 g/mol ). The fragmentation pattern would likely involve the cleavage of the C-C bond between the two piperidine rings, leading to characteristic fragments.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 168 | [M]⁺ (Molecular Ion) |

| 84 | [C₅H₁₀N]⁺ (Piperidinyl fragment)[1] |

| 85 | [C₅H₁₁N]⁺ (Protonated piperidinyl fragment)[1] |

| 83 | [C₅H₉N]⁺ (Piperidinyl fragment with loss of H)[1] |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for N-H and C-H bonds within a saturated heterocyclic system.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3500 (broad) | N-H Stretch | Secondary Amine |

| 2850 - 3000 | C-H Stretch | Alkane |

| 1450 - 1600 | N-H Bend | Secondary Amine |

| 1400 - 1470 | C-H Bend | Alkane |

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data for a compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube.[2] The solution should be free of particulate matter.[3] The spectrum is then acquired on an NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, the spectral width is typically set from 0 to 12 ppm. For ¹³C NMR, a wider spectral width of 0 to 220 ppm is generally used.[4]

Mass Spectrometry (MS)

For mass spectrometry, the sample is introduced into the ion source of the mass spectrometer.[5] Electron ionization (EI) is a common technique where the sample is bombarded with high-energy electrons, causing ionization and fragmentation.[6] The resulting ions are then separated based on their mass-to-charge ratio by a mass analyzer and detected.[5] For more sensitive analyses, especially for determining the accurate mass, soft ionization techniques like electrospray ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) can be employed.[7]

Infrared (IR) Spectroscopy

An infrared spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.[8] For a solid sample like this compound, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, the sample can be analyzed as a mull by grinding it with a mulling agent (e.g., Nujol) to form a paste, which is then placed between two salt plates (e.g., NaCl or KBr).[8] For liquid samples, a thin film can be placed between two salt plates.[9] The sample is then placed in the path of an infrared beam, and the transmitted radiation is detected.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic characterization of a novel piperidine-based compound like this compound.

References

- 1. 2,2'-Bipiperidyl | C10H20N2 | CID 415618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. How to make an NMR sample [chem.ch.huji.ac.il]

- 4. 13Carbon NMR [chem.ch.huji.ac.il]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. webassign.net [webassign.net]

- 9. Infrared Spectroscopy [www2.chemistry.msu.edu]

The Bipiperidine Scaffold: A Privileged Structure in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The bipiperidine scaffold, a motif consisting of two interconnected piperidine rings, represents a cornerstone in medicinal chemistry and drug discovery. The piperidine ring itself is a ubiquitous feature in a vast number of natural products and synthetic pharmaceuticals, prized for its favorable physicochemical and pharmacokinetic properties.[1] The incorporation of a second piperidine ring to form the bipiperidine core further enhances the structural diversity and biological activity, leading to compounds with significant therapeutic potential. This guide delves into the biological significance of the bipiperidine scaffold, exploring its presence in nature and its application in synthetic drug design, with a focus on quantitative biological data, detailed experimental protocols, and the underlying signaling pathways.

The piperidine motif enhances a molecule's "druggability" due to its metabolic stability and its ability to facilitate transport across biological membranes.[1] The chirality of the piperidine scaffold can significantly influence a molecule's physicochemical properties, biological activity, selectivity, and pharmacokinetic profile.[2][3]

Bipiperidine Scaffolds in Natural Products and Synthetic Drugs

The bipiperidine structural unit is a key component in a wide array of natural alkaloids, which exhibit a diverse range of biological activities.[4] These natural products have served as inspiration for the synthesis of novel therapeutic agents. Molecules containing the bipyridine scaffold, a related structural class, are known for their antimicrobial, immunomodulatory, antitumor, and phytotoxic properties.[5]

In synthetic medicinal chemistry, the bipiperidine scaffold is a privileged structure, particularly for targeting the central nervous system (CNS).[1] A multitude of clinically approved drugs and lead compounds contain this moiety, demonstrating its versatility and importance in treating a range of conditions, including cancer and CNS disorders.[1]

Quantitative Analysis of Bioactivity

The biological activity of bipiperidine-containing compounds is often quantified using metrics such as the half-maximal inhibitory concentration (IC50), the half-maximal effective concentration (EC50), and the equilibrium inhibition constant (Ki). These values provide a standardized measure of a compound's potency and are crucial for structure-activity relationship (SAR) studies.

Below is a table summarizing the quantitative bioactivity of representative compounds featuring the bipiperidine or related piperidine scaffolds.

| Compound Class | Specific Compound Example | Target(s) | Bioactivity Metric | Value | Reference |

| Dopamine Transporter (DAT) Inhibitors | Substituted N-benzyl piperidine analog | Dopamine Transporter (DAT) | Affinity (Ki) | Low nanomolar range | [6] |

| Anticancer Agents | Collismycin A | Murine Leukemia Cells | IC50 | 15 µM | [5] |

| Anticancer Agents | Collismycin B | Murine Leukemia Cells | IC50 | 10 µM | [5] |

| Neuroprotective Agents | Caerulomycin A | SH-SY5Y human neuroblastoma cells | Neuroprotective Effect | Observed at 1 µM | [5] |

| MEK1/2 Inhibitors | Chiral Piperidine-containing MEK inhibitor | MEK1 | IC50 | 60 nmol/L | [3] |

Key Biological Targets and Signaling Pathways

Many biologically active bipiperidine compounds exert their effects by interacting with specific molecular targets, most notably G-protein coupled receptors (GPCRs) and neurotransmitter transporters.[6] GPCRs are a large family of cell surface receptors that play a crucial role in numerous physiological processes by activating intracellular signaling pathways.[7][8]

Upon ligand binding, a GPCR undergoes a conformational change that activates an associated heterotrimeric G-protein.[9] This activation involves the exchange of GDP for GTP on the Gα subunit, leading to its dissociation from the Gβγ dimer.[7][8] Both the Gα-GTP and Gβγ subunits can then modulate the activity of downstream effector proteins, such as adenylyl cyclase and phospholipase C, initiating a cascade of intracellular signals.[7][9]

Below is a diagram illustrating a generalized GPCR signaling pathway, a common mechanism of action for many bipiperidine-containing drugs.

Caption: Generalized G-protein coupled receptor (GPCR) signaling cascade.

Experimental Protocols

The determination of the biological activity of bipiperidine compounds relies on robust and reproducible experimental assays. Receptor binding assays are a gold standard for measuring the affinity of a ligand for its target receptor.[10]

Detailed Protocol: Competitive Radioligand Binding Assay

This protocol outlines a typical filtration-based competitive radioligand binding assay to determine the affinity (Ki) of a test compound for a specific receptor.[10]

1. Materials and Reagents:

-

Cell membranes expressing the receptor of interest.

-

Radioligand with known affinity for the receptor.

-

Unlabeled test compound (bipiperidine derivative) at various concentrations.

-

Assay buffer (e.g., Tris-HCl with appropriate ions).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

96-well microplates.

2. Procedure:

-

Preparation of Reagents: Prepare serial dilutions of the unlabeled test compound in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Assay buffer.

-

A fixed concentration of the radioligand.

-

Varying concentrations of the unlabeled test compound.

-

Cell membrane preparation.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[10]

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

3. Data Analysis:

-

Determine the specific binding at each concentration of the test compound by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[10]

-

Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant (Kd) of the radioligand.

Below is a diagram illustrating the general workflow for in vitro bioactivity screening.

Caption: General workflow for in vitro bioactivity screening.

Conclusion

The bipiperidine scaffold continues to be a highly valuable and versatile structural motif in the field of drug discovery. Its prevalence in biologically active natural products underscores its evolutionary selection as a privileged core for interacting with biological macromolecules. The ability of medicinal chemists to synthetically modify the bipiperidine scaffold allows for the fine-tuning of pharmacological properties, leading to the development of potent and selective therapeutic agents. A thorough understanding of the quantitative bioactivity, the underlying mechanisms of action, and the robust experimental methodologies for their evaluation is paramount for the successful translation of bipiperidine-based compounds from the laboratory to the clinic. Future research in this area will undoubtedly continue to uncover novel biological activities and therapeutic applications for this remarkable scaffold.

References

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. thieme-connect.de [thieme-connect.de]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cusabio.com [cusabio.com]

- 8. Chapter 3: G protein-Coupled Receptors (GPCRs) in signalling pathways – ‘Cross’-Talking about Aspects in Cell Signalling [ecampusontario.pressbooks.pub]

- 9. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 10. giffordbioscience.com [giffordbioscience.com]

An In-depth Technical Guide to the Stereoisomers of 2-(Piperidin-2-yl)piperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 2-(piperidin-2-yl)piperidine, also known as 2,2'-bipiperidine. The document details the nomenclature, stereochemical relationships, and potential methodologies for the synthesis and separation of these isomers. While specific experimental data for the pure enantiomers are not extensively available in the public domain, this guide consolidates the known information and presents generalized protocols based on established stereochemical principles.

Introduction to this compound Stereoisomers

This compound is a saturated heterocyclic compound containing two piperidine rings linked at their respective 2-positions. The presence of two chiral centers at these positions gives rise to three possible stereoisomers: a pair of enantiomers, (2R,2'R) and (2S,2'S), and a meso compound, (2R,2'S). The understanding and separation of these stereoisomers are crucial in drug development, as different stereoisomers of a chiral molecule often exhibit distinct pharmacological and toxicological profiles.

The stereoisomers of 2,2'-bipiperidine are classified as follows:

-

Enantiomers: The (2R,2'R) and (2S,2'S) isomers are non-superimposable mirror images of each other. They possess identical physical properties, except for their interaction with plane-polarized light (optical activity).

-

Meso Compound: The (2R,2'S) isomer is achiral due to an internal plane of symmetry and is, therefore, optically inactive. It is a diastereomer of the enantiomeric pair.

Below is a diagram illustrating the stereoisomeric relationships of this compound.

Nomenclature and Physicochemical Properties

The nomenclature of the stereoisomers is based on the Cahn-Ingold-Prelog (CIP) priority rules to assign the absolute configuration (R or S) at each chiral center (C2 and C2').

Table 1: Nomenclature and CAS Registry Numbers

| Stereoisomer | Systematic Name | CAS Registry Number |

| Racemic Mixture | (±)-2-(Piperidin-2-yl)piperidine | 531-67-9 |

| (2R,2'R) | (2R,2'R)-2-(Piperidin-2-yl)piperidine | 97549-41-2 |

| (2S,2'S) | (2S,2'S)-2-(Piperidin-2-yl)piperidine | 889096-67-7 |

| (2R,2'S) - meso | (2R,2'S)-2-(Piperidin-2-yl)piperidine | 18700-72-6 |

While detailed experimental data for the pure enantiomers are scarce, some physical properties of the racemic mixture have been reported.

Table 2: Physical Properties of Racemic this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₀N₂ | [1] |

| Molecular Weight | 168.28 g/mol | [1] |

| Melting Point | 30 °C | [1] |

| Boiling Point | 93 °C at 2 mmHg | [1] |

Synthesis and Separation of Stereoisomers

The synthesis of 2,2'-bipiperidine typically yields a mixture of the racemic and meso diastereomers. The separation of these stereoisomers is a critical step to obtain the pure enantiomers and the meso compound.

General Synthesis of Racemic and Meso 2,2'-Bipiperidine

A common method for the synthesis of 2,2'-bipiperidine is the catalytic hydrogenation of 2,2'-bipyridine. This reaction reduces the aromatic pyridine rings to saturated piperidine rings.

Reaction Scheme:

2,2'-Bipyridine + H₂ (excess) --(Catalyst, Solvent, Pressure, Temperature)--> Mixture of (±)-2,2'-Bipiperidine and meso-2,2'-Bipiperidine

Experimental Protocol (Generalized):

-

Catalyst Preparation: A suitable hydrogenation catalyst, such as platinum(IV) oxide (PtO₂) or rhodium on alumina (Rh/Al₂O₃), is suspended in a solvent (e.g., ethanol, acetic acid).

-

Reaction Setup: The catalyst suspension and a solution of 2,2'-bipyridine in the chosen solvent are placed in a high-pressure autoclave.

-

Hydrogenation: The autoclave is purged with hydrogen gas and then pressurized to the desired level. The reaction mixture is stirred and heated for a specified duration.

-

Work-up: After cooling and depressurization, the catalyst is removed by filtration. The solvent is evaporated under reduced pressure to yield the crude product, which is a mixture of the stereoisomers.

The following diagram illustrates a general workflow for the synthesis and subsequent separation of the stereoisomers.

References

An In-depth Technical Guide to the Chemical Reactivity of the Secondary Amine in 2,2'-Bipiperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Bipiperidine is a saturated heterocyclic compound featuring two piperidine rings linked at their 2-positions. This unique structural motif, containing two secondary amine functionalities, presents a versatile scaffold for applications in medicinal chemistry, catalysis, and materials science.[1] The reactivity of the secondary amine groups is central to the utility of 2,2'-bipiperidine, allowing for the synthesis of a diverse array of N-substituted derivatives with tailored properties. This guide provides a comprehensive overview of the chemical reactivity of the secondary amines in 2,2'-bipiperidine, focusing on key reactions, experimental considerations, and the influence of the molecule's distinct stereochemistry. While specific quantitative reactivity data for 2,2'-bipiperidine is not extensively available in the public domain, this guide extrapolates from the well-established chemistry of piperidine and other cyclic secondary amines to provide a robust framework for researchers.

Physicochemical Properties and Reactivity Overview

The chemical behavior of the secondary amines in 2,2'-bipiperidine is governed by the lone pair of electrons on the nitrogen atoms, which confers both basicity and nucleophilicity.

Basicity: The basicity of a secondary amine is quantified by the pKa of its conjugate acid. For piperidine, the pKa of its conjugate acid is approximately 11.2.[2] While the specific pKa of 2,2'-bipiperidine has not been widely reported, it is expected to be in a similar range. The presence of two amine groups means that 2,2'-bipiperidine can be protonated twice, with two distinct pKa values. The proximity of the two nitrogen atoms may influence their respective basicities due to electrostatic interactions.

Nucleophilicity: The secondary amines of 2,2'-bipiperidine are effective nucleophiles, readily participating in reactions with a variety of electrophiles. Key reactions include N-alkylation and N-acylation, which are fundamental for the derivatization of this scaffold.

Stereochemistry and Conformation: 2,2'-Bipiperidine exists as three stereoisomers: (R,R), (S,S), and the meso (R,S) form. The conformational flexibility of the two piperidine rings and the rotation around the C2-C2' bond can significantly impact the accessibility and reactivity of the nitrogen lone pairs. Steric hindrance arising from the adjacent piperidine ring is a critical factor to consider in planning synthetic transformations.

Key Reactions of the Secondary Amine

N-Alkylation

N-alkylation is a common method to introduce alkyl groups onto the nitrogen atoms of 2,2'-bipiperidine. This reaction typically proceeds via a nucleophilic substitution (SN2) mechanism with an alkyl halide.

General Reaction Scheme:

Where R-X is an alkyl halide.

Challenges:

-

Mono- vs. Di-alkylation: As 2,2'-bipiperidine possesses two reactive secondary amines, controlling the extent of alkylation to achieve mono- or di-substitution can be challenging. Using a stoichiometric amount of the alkylating agent or a large excess of the bipiperidine starting material can favor mono-alkylation.

-

Overalkylation: The N-alkylated product is also a nucleophile and can react further with the alkylating agent to form a quaternary ammonium salt.

Experimental Considerations:

| Parameter | Recommendation | Rationale |

| Alkylating Agent | Alkyl iodides > Alkyl bromides > Alkyl chlorides | Reactivity follows the trend of leaving group ability. |

| Base | K₂CO₃, Na₂CO₃, or an excess of the amine | To neutralize the acid byproduct (HX) and drive the reaction to completion. |

| Solvent | Acetonitrile, DMF, or THF | Polar aprotic solvents are generally effective for SN2 reactions. |

| Temperature | Room temperature to moderate heating | Dependent on the reactivity of the alkylating agent. |

Generalized Experimental Protocol for Mono-N-Alkylation:

-

To a solution of 2,2'-bipiperidine (2.0 eq) in anhydrous acetonitrile or DMF, add a suitable base such as potassium carbonate (1.5 eq).

-

Slowly add the alkyl halide (1.0 eq) to the stirred solution at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography.

N-Acylation

N-acylation involves the reaction of the secondary amine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. This reaction is generally very efficient.

General Reaction Scheme:

Caption: Generalized workflow for the N-alkylation of 2,2'-bipiperidine.

N-Acylation Workflow

Caption: Generalized workflow for the N-acylation of 2,2'-bipiperidine.

Applications in Drug Development

The 2,2'-bipiperidine scaffold is of significant interest in drug discovery and development. Its rigid, yet three-dimensional, structure can be used to orient pharmacophoric elements in a defined spatial arrangement, which is crucial for selective binding to biological targets. The secondary amine functionalities serve as key points for derivatization, allowing for the exploration of structure-activity relationships (SAR).

N-substituted 2,2'-bipiperidine derivatives can be designed to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. The nature of the N-substituent can modulate the compound's polarity, lipophilicity, and hydrogen bonding capacity, thereby influencing its pharmacokinetic and pharmacodynamic properties.

Caption: Logical relationship of 2,2'-bipiperidine as a scaffold in chemical and pharmaceutical applications.

Conclusion

The secondary amine functionalities of 2,2'-bipiperidine are the cornerstone of its chemical reactivity, providing a gateway to a vast chemical space of N-substituted derivatives. While specific quantitative data on its reactivity remains an area for further investigation, the principles of secondary amine chemistry, coupled with an understanding of the steric and conformational constraints of the bipiperidine scaffold, provide a strong foundation for the rational design and synthesis of novel molecules. The generalized protocols and workflows presented in this guide are intended to serve as a valuable resource for researchers embarking on the chemical exploration of this promising heterocyclic system.

References

An In-depth Technical Guide to Natural Product Alkaloids Containing a Piperidine Ring System

For Researchers, Scientists, and Drug Development Professionals

Introduction

Natural product alkaloids incorporating a piperidine ring system represent a vast and structurally diverse class of secondary metabolites with a wide spectrum of biological activities. The six-membered nitrogen-containing heterocycle of the piperidine core serves as a versatile scaffold for chemical modifications, leading to a rich variety of pharmacological properties. These compounds have been isolated from numerous plant families, as well as from marine and microbial sources. Their significance in drug discovery is underscored by the number of approved drugs and clinical candidates that feature the piperidine motif. This technical guide provides a comprehensive overview of the major classes of piperidine alkaloids, their natural sources, significant biological activities with quantitative data, key signaling pathways, and detailed experimental protocols for their isolation, characterization, and biological evaluation.

Major Classes and Natural Sources

Piperidine alkaloids can be broadly classified based on their structural complexity and biosynthetic origins. Some of the most prominent classes include:

-

Simple Piperidine Alkaloids: These compounds feature a monosubstituted or disubstituted piperidine ring. Prominent examples include coniine from poison hemlock (Conium maculatum), a potent neurotoxin, and piperine, the pungent compound from black pepper (Piper nigrum), which exhibits a range of activities including anti-inflammatory and anticancer effects.[1][2]

-

Piperidine Alkaloids from Cassia Species: Plants of the Cassia genus, such as Cassia spectabilis, are known to produce a variety of bioactive piperidine alkaloids, including (-)-spectaline and its derivatives, which have shown potential as DNA-damaging agents.

-

Lobelia Alkaloids: Derived from plants of the Lobelia genus, with lobeline being the most well-known example. Lobeline interacts with nicotinic acetylcholine receptors and has been investigated for its potential in treating drug addiction.[3]

-

Alkaloids from Prosopis Species: These plants produce complex piperidine alkaloids such as juliprosopine and julifloridine, which have demonstrated antimicrobial and cytotoxic activities.

-

Piperidine Alkaloids from Piper methysticum (Kava): The kava plant is a source of piperidine alkaloids like pipermethystine, which contribute to its traditional use for sedative and anxiolytic effects.[4]

-

1-Deoxynojirimycin (DNJ) and its Derivatives: This iminosugar, a polyhydroxylated piperidine alkaloid, is a potent alpha-glucosidase inhibitor found in mulberry leaves (Morus alba) and has significant antidiabetic properties.

Biological Activities and Quantitative Data

The diverse structures of piperidine alkaloids translate into a wide array of pharmacological activities. The following tables summarize the quantitative bioactivity data for representative piperidine alkaloids across various therapeutic areas.

Table 1: Anticancer Activity of Piperidine Alkaloids

| Alkaloid/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Piperine | A549 (Lung) | 100 | [5] |

| Piperine | HL-60 (Leukemia) | 50 | [5] |

| Piperine | W1PR1 (Ovarian) | ~25 | [6] |

| Piperine | W1TR (Ovarian) | ~40 | [6] |

| Piperine | HepG2 (Liver) | 150.1 | [7] |

| Piperine | Hep3B (Liver) | 145.2 | [7] |

| Piperine Derivative (17a) | LNCaP (Prostate) | 1.8 | [1] |

| Piperine Derivative (17a) | PC-3 (Prostate) | 5.2 | [1] |

| Piper cubeba Fraction C | MCF-7 (Breast) | 2.72 µg/mL | [8] |

| Piper cubeba Fraction C | MDA-MB-468 (Breast) | 3.77 µg/mL | [8] |

| Piper cubeba Fraction C | MDA-MB-231 (Breast) | 4.03 µg/mL | [8] |

| Piper cubeba Fraction CE | MCF-7 (Breast) | 2.69 µg/mL | [8] |

Table 2: Enzyme Inhibitory Activity of Piperidine Alkaloids

| Alkaloid/Derivative | Enzyme | IC50 (µM) | Reference |

| 1-Deoxynojirimycin (DNJ) | α-glucosidase | 8.15 | [9] |

| DNJ-chrysin derivative (6) | α-glucosidase | 0.51 | [9] |

| Synthetic Piperidine-Chalcone (2) | α-amylase | 9.86 | [10] |

| Synthetic Piperidine-Chalcone (28) | α-amylase | 35.98 | [10] |

| Benzimidazole-Pyrrole/Piperidine Hybrid (1) | AChE | 1.20 | [11] |

| Benzimidazole-Pyrrole/Piperidine Hybrid (1) | BuChE | 1.30 | [11] |

| Benzimidazole-Pyrrole/Piperidine Hybrid (7) | AChE | 2.10 | [11] |

| Benzimidazole-Pyrrole/Piperidine Hybrid (7) | BuChE | 2.70 | [11] |

| Coniine | Nicotinic receptor-mediated nitrergic response | 162.2 | [12] |

| Coniine | Nicotinic receptor-mediated noradrenergic response | 26.9 | [12] |

Table 3: Antiviral Activity of Piperidine Alkaloids and Derivatives

| Compound | Virus | EC50 (µM) | Reference |

| Piperidine-4-Carboxamide (7) | Human Cytomegalovirus (HCMV) | 0.21 | [13] |

| Piperidine-4-Carboxamide (8) | Human Cytomegalovirus (HCMV) | 0.28 | [13] |

| Piperidine-4-Carboxamide (9) | Human Cytomegalovirus (HCMV) | 0.30 | [13] |

| Piperidine-substituted Purine (FZJ05) | Influenza A/H1N1 | < Ribavirin | [14] |

| Piperidine-substituted Purine (FZJ13) | HIV-1 | Comparable to 3TC | [14] |

Table 4: Analgesic and Anti-inflammatory Activity of Piperine

| Activity | Model | Dose | Effect | Reference |

| Analgesic | Tail immersion | 5 mg/kg | Significant activity after 120 min | [15] |

| Analgesic | Hot plate | 5 and 10 mg/kg | Significant activity after 120 min | [15] |

| Analgesic | Acetic acid-induced writhing | 10 mg/kg | Complete termination of writhes | [15] |

| Anti-inflammatory | Carrageenan-induced paw edema | 10 and 15 mg/kg | Significant effect up to 60 min | [15] |

| Anti-inflammatory | Carrageenan-induced paw edema | 50 mg/kg | 55.81% inhibition at 3 hours | [16] |

| Anti-inflammatory | Formalin-induced arthritis | 50 mg/kg | 39.42% inhibition | [16] |

Signaling Pathways and Mechanisms of Action

The biological effects of piperidine alkaloids are mediated through their interaction with various cellular targets and modulation of key signaling pathways.

Piperine: Modulation of PI3K/Akt/GSK-3β and Other Pathways in Cancer

Piperine has been shown to exert its anticancer effects through the regulation of multiple signaling pathways.[1][17][18] One of the central pathways affected is the PI3K/Akt/GSK-3β pathway, which is crucial for cell survival, proliferation, and apoptosis.[1][17] Piperine can inhibit the phosphorylation of PI3K and Akt, leading to the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic proteins, ultimately inducing apoptosis in cancer cells.[1][17] Additionally, piperine has been reported to modulate other cancer-related pathways, including STAT-3, NF-κB, and JNK/p38-MAPK.[1]

Figure 1: Piperine's inhibition of the PI3K/Akt/GSK-3β signaling pathway.

Lobeline: Interaction with Nicotinic Acetylcholine Receptors and Dopamine Transporters

Lobeline, a prominent alkaloid from Lobelia inflata, exhibits a complex pharmacological profile primarily through its interaction with nicotinic acetylcholine receptors (nAChRs) and the vesicular monoamine transporter 2 (VMAT2).[3][19][20] It acts as a partial agonist at some nAChR subtypes and an antagonist at others, leading to a modulation of neurotransmitter release, including dopamine.[3][19] Furthermore, lobeline inhibits the uptake of dopamine by VMAT2, thereby affecting dopamine storage and release in the brain.[19] This dual action on both nAChRs and dopamine transporters contributes to its potential therapeutic effects in substance abuse disorders.[19]

Figure 2: Lobeline's dual mechanism of action on nAChRs and VMAT2.

Atropine: Antagonism of Muscarinic Acetylcholine Receptors

Atropine, a tropane alkaloid with a piperidine ring embedded in its structure, is a classic example of a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[21][22] By blocking the binding of the neurotransmitter acetylcholine to these receptors, atropine inhibits the effects of the parasympathetic nervous system.[21][22] This antagonism leads to a variety of physiological effects, including an increased heart rate, relaxation of smooth muscles, and reduced secretions.[21][22] The action of atropine is crucial in various medical applications, such as treating bradycardia and as an antidote for certain types of poisoning.[21]

Figure 3: Atropine's antagonistic action on muscarinic acetylcholine receptors.

Experimental Protocols

General Workflow for Isolation and Structure Elucidation

The isolation and structural characterization of piperidine alkaloids from natural sources typically follow a standardized workflow, which may be adapted based on the specific properties of the target compounds and the source material.

Figure 4: A general experimental workflow for the isolation of piperidine alkaloids.

1. Plant Material Collection and Preparation:

-

The plant material is collected, identified by a botanist, and a voucher specimen is deposited in a herbarium.

-

The material is air-dried or freeze-dried and then ground into a fine powder.

2. Extraction:

-

The powdered plant material is extracted with a suitable organic solvent, such as methanol, ethanol, or chloroform, using methods like maceration, percolation, or Soxhlet extraction.

-

The resulting crude extract is concentrated under reduced pressure using a rotary evaporator.

3. Isolation and Purification:

-

Acid-Base Extraction: The crude extract is subjected to acid-base partitioning to selectively isolate the basic alkaloid fraction. The extract is dissolved in an acidic aqueous solution, and the neutral and acidic compounds are removed by extraction with an organic solvent. The aqueous layer is then basified, and the liberated free alkaloids are extracted with an immiscible organic solvent.

-

Chromatography: The crude alkaloid fraction is subjected to various chromatographic techniques for separation and purification.

-

Column Chromatography (CC): Typically performed using silica gel or alumina as the stationary phase and a gradient of organic solvents (e.g., hexane-ethyl acetate, chloroform-methanol) as the mobile phase.

-

Thin-Layer Chromatography (TLC): Used for monitoring the separation process and assessing the purity of the isolated compounds.

-

High-Performance Liquid Chromatography (HPLC): Often employed for the final purification of the alkaloids, using either normal-phase or reversed-phase columns.

-

4. Structure Elucidation:

-

The structure of the purified alkaloids is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the carbon-hydrogen framework and the connectivity of atoms in the molecule.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the chromophores in the molecule.

-

Protocol for Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay

This protocol is based on the Ellman's method and is widely used for screening potential cholinesterase inhibitors.

Materials:

-

Acetylcholinesterase (AChE) from electric eel and Butyrylcholinesterase (BChE) from equine serum.

-

Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) as substrates.

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

-

Phosphate buffer (0.1 M, pH 8.0).

-

Test compounds (piperidine alkaloids) dissolved in a suitable solvent (e.g., DMSO).

-

Positive control (e.g., Donepezil).

-

96-well microplate reader.

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of AChE and BChE in phosphate buffer.

-

Prepare stock solutions of ATCI and BTCI in deionized water.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare serial dilutions of the test compounds and the positive control.

-

-

Assay in 96-Well Plate:

-

In each well, add 140 µL of phosphate buffer.

-

Add 20 µL of the test compound solution at different concentrations (or solvent for the control).

-

Add 20 µL of the enzyme solution (AChE or BChE).

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of the substrate solution (ATCI for AChE, BTCI for BChE).

-

Immediately start monitoring the change in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well (ΔAbs/min).

-

Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by non-linear regression analysis.

-

Conclusion

Piperidine alkaloids are a structurally diverse and pharmacologically significant class of natural products. Their wide range of biological activities, including anticancer, anti-inflammatory, neuropharmacological, and antidiabetic effects, makes them attractive lead compounds for drug discovery and development. This technical guide has provided a comprehensive overview of the key aspects of these fascinating molecules, from their natural sources and biological activities to their mechanisms of action and the experimental methodologies used to study them. The continued exploration of the chemical diversity of piperidine alkaloids, coupled with modern pharmacological and synthetic approaches, holds great promise for the development of novel therapeutic agents to address a variety of human diseases.

References

- 1. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A comprehensive review of alkaloids in cancer therapy: focusing on molecular mechanisms and synergistic potential of piperine in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel multifunctional pharmacology of lobinaline, the major alkaloid from Lobelia cardinalis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Piperine Targets Different Drug Resistance Mechanisms in Human Ovarian Cancer Cell Lines Leading to Increased Sensitivity to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cytotoxic Activity of Piper cubeba Extract in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]

- 10. Synthetic piperidine-substituted chalcones as potential hits for α-amylase inhibitory and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The effect of coniine on presynaptic nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Analgesic and anti-inflammatory activities of Piper nigrum L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. phcogres.com [phcogres.com]

- 17. A comprehensive review of alkaloids in cancer therapy: focusing on molecular mechanisms and synergistic potential of piperine in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. A novel mechanism of action and potential use for lobeline as a treatment for psychostimulant abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Lobeline | C22H27NO2 | CID 101616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. CV Pharmacology | Atropine (Muscarinic Receptor Antagonist) [cvpharmacology.com]

- 22. Atropine - Wikipedia [en.wikipedia.org]

Pharmacological Profile of Simple 2,2'-Bipiperidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,2'-bipiperidine scaffold is a key structural motif found in a variety of biologically active molecules and natural products. Its stereochemically rich framework and conformational flexibility make it an attractive starting point for the design of novel therapeutic agents. As a core component of compounds targeting the central nervous system (CNS), the 2,2'-bipiperidine moiety has been incorporated into ligands for various receptors and transporters. This technical guide provides a comprehensive overview of the pharmacological profile of simple 2,2'-bipiperidine derivatives, focusing on their interactions with key biological targets, the experimental methodologies used for their evaluation, and the signaling pathways they may modulate. While much of the existing research focuses on more complex molecules containing this scaffold, this guide will distill the available information to provide a foundational understanding for researchers in drug discovery and development. 2,2'-Bipiperidine itself is recognized as a versatile building block in the synthesis of pharmaceuticals, particularly in the development of analgesics and anti-inflammatory drugs, and is a subject of study in neuroscience for its potential effects on neurotransmitter systems[1].

Core Pharmacological Data: Receptor and Transporter Interactions

The pharmacological activity of 2,2'-bipiperidine derivatives is largely defined by their binding affinities for various receptors and transporters. The following tables summarize the quantitative data for representative piperidine-containing compounds, including some with the bipiperidine or related structures, at key CNS targets. It is important to note that data on the unsubstituted 2,2'-bipiperidine is limited in the public domain, and therefore, data for more complex derivatives are presented to illustrate the potential of this scaffold.

Table 1: Binding Affinities of Piperidine Derivatives for Sigma Receptors (σ1 and σ2)

| Compound | σ1 Ki (nM) | σ2 Ki (nM) | Radioligand(s) | Reference |

| Haloperidol | 2.6 | - | --INVALID-LINK---pentazocine | [2] |

| Compound 1 | 3.2 ± 0.5 | 105 ± 8 | --INVALID-LINK---pentazocine, [3H]DTG | [2] |

| Compound 2 | 24 ± 2 | >1000 | --INVALID-LINK---pentazocine, [3H]DTG | [2] |

| Compound 3 | 8.9 ± 0.7 | 231 ± 18 | --INVALID-LINK---pentazocine, [3H]DTG | [2] |

Data from a study on piperidine/piperazine-based compounds, where "Compound 1, 2, and 3" are specific chemical entities described in the cited literature.[2]

Table 2: Binding Affinities of Piperidine Derivatives for Dopamine Transporter (DAT), Serotonin Transporter (SERT), and Norepinephrine Transporter (NET)

| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | Radioligand(s) | Reference |

| GBR 12909 | 1.3 | 240 | 2800 | [3H]WIN 35,428, [3H]citalopram, [3H]nisoxetine | [3] |

| C(2)-trifluoromethyl analog | >1000 | >1000 | >1000 | [3H]WIN 35,428, [3H]citalopram, [3H]nisoxetine | [3] |

Data from a study on N-benzyl piperidine derivatives of the GBR series.[3]

Table 3: Binding Affinities of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine Derivatives for the Histamine H3 Receptor

| Compound | hH3R Ki (nM) | Radioligand | Reference |

| Analog 1 | 15 | [3H]Nα-methylhistamine | [4] |

| Analog 2 | 8 | [3H]Nα-methylhistamine | [4] |

Data from a study on a series of 2-(1,4'-bipiperidine-1'-yl)thiazolopyridines as H3 receptor antagonists.[4]

Experimental Protocols

The characterization of 2,2'-bipiperidine derivatives relies on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments commonly cited in the pharmacological evaluation of such compounds.

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique for determining the affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a target receptor.

General Protocol:

-

Membrane Preparation:

-

Tissues or cells expressing the receptor of interest are homogenized in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed to pellet the membranes.

-

The membrane pellet is washed and resuspended in fresh buffer to a desired protein concentration, determined by a protein assay (e.g., Bradford assay).

-

-

Binding Assay:

-

The assay is typically performed in a 96-well or 384-well plate format.

-

To each well, the following are added:

-

A fixed concentration of a radiolabeled ligand (e.g., --INVALID-LINK---pentazocine for sigma receptors) that specifically binds to the target receptor.

-

Increasing concentrations of the unlabeled test compound (the "competitor").

-

The membrane preparation.

-

-

Total Binding: Wells containing only the radioligand and membrane preparation.

-

Non-specific Binding (NSB): Wells containing the radioligand, membrane preparation, and a high concentration of a known, unlabeled ligand to saturate the specific binding sites.

-

The plates are incubated at a specific temperature (e.g., 37°C) for a set duration to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

-

The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound radioligand.

-

-

Quantification:

-

The filters are placed in scintillation vials with a scintillation cocktail.

-

The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

Functional Assays

Functional assays are employed to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor.

Example: Calcium Mobilization Assay for Gq-coupled Receptors

Objective: To measure the ability of a compound to stimulate or inhibit receptor-mediated increases in intracellular calcium.

Protocol:

-

Cell Culture:

-

Cells stably expressing the Gq-coupled receptor of interest are cultured in appropriate media.

-

The cells are seeded into black-walled, clear-bottom 96-well plates and allowed to adhere overnight.

-

-

Dye Loading:

-

The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

-

-

Compound Addition and Signal Detection:

-

The plate is placed in a fluorescence plate reader (e.g., FLIPR).

-

The test compound is added to the wells at various concentrations.

-

Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are monitored over time.

-

-

Data Analysis:

-

The peak fluorescence response is measured for each concentration of the test compound.

-

For agonists, the data are plotted as response versus log(concentration) to determine the EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal effect).

-

For antagonists, cells are pre-incubated with the test compound before the addition of a known agonist. The ability of the antagonist to shift the concentration-response curve of the agonist is used to determine its potency (often expressed as a pA2 or Kb value).

-

Signaling Pathways and Experimental Workflows

The interaction of a 2,2'-bipiperidine derivative with its target can initiate a cascade of intracellular signaling events. The visualization of these pathways and the workflows used to study them are crucial for understanding the compound's mechanism of action.

Hypothetical Signaling Pathway for a G-Protein Coupled Receptor (GPCR) Ligand

References

- 1. chemimpex.com [chemimpex.com]

- 2. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine as H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of 2,2'-Bipiperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Bipiperidine, a saturated heterocyclic compound, has garnered significant interest in various fields of chemistry, including medicinal chemistry, catalysis, and materials science. Its unique stereochemical properties, arising from the two chiral centers and the potential for both meso and chiral diastereomers, make it a valuable scaffold for the development of novel ligands, catalysts, and pharmacologically active agents. This technical guide provides a comprehensive overview of the discovery and historical development of synthetic routes to 2,2'-bipiperidine, with a focus on key experimental protocols, quantitative data, and the evolution of synthetic strategies.

Historical Perspective: The Genesis of 2,2'-Bipiperidine Synthesis

The first documented synthesis of 2,2'-bipiperidine dates back to the late 19th century, emerging from the early investigations into the chemistry of pyridine derivatives.

The Blau Synthesis: A Landmark Reduction

The pioneering synthesis of 2,2'-bipiperidine is attributed to the work of Fritz Blau. In his seminal studies on 2,2'-bipyridine, Blau reported that the reduction of this aromatic precursor with sodium in 3-methylbutanol yielded the saturated 2,2'-bipiperidine.[1] This chemical reduction method, a variation of the Bouveault-Blanc reduction, represented the foundational approach to accessing the bipiperidine scaffold.

Logical Workflow for the Blau Synthesis

Caption: The Blau synthesis of 2,2'-bipiperidine via chemical reduction.

While historically significant, this method often requires harsh reaction conditions and can lead to side products, prompting the development of more efficient and milder synthetic strategies.

Modern Synthetic Methodologies: Catalytic Hydrogenation

The advent of catalytic hydrogenation revolutionized the synthesis of saturated heterocycles, and 2,2'-bipiperidine is no exception. This method remains the most prevalent and efficient route for the large-scale and laboratory synthesis of the title compound, primarily through the reduction of 2,2'-bipyridine.

The hydrogenation of 2,2'-bipyridine results in the formation of a mixture of diastereomers: the meso-2,2'-bipiperidine and a racemic mixture of (d,l)-2,2'-bipiperidine. The ratio of these diastereomers can be influenced by the choice of catalyst and reaction conditions.

General Workflow for Catalytic Hydrogenation

Caption: General workflow for the synthesis and separation of 2,2'-bipiperidine diastereomers.

Key Catalytic Systems and Experimental Protocols

Several catalytic systems have been effectively employed for the hydrogenation of 2,2'-bipyridine. The most common include platinum(IV) oxide (Adams' catalyst) and Raney Nickel.

Table 1: Comparison of Catalytic Systems for 2,2'-Bipyridine Hydrogenation

| Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Yield (%) | Diastereomer Ratio (meso:d,l) | Reference |

| PtO₂ | Glacial Acetic Acid | Room Temperature | 50 - 70 | 6 - 10 | High (not specified) | Not specified | [2] |

| Raney Ni | Ethanol | 100 - 150 | ~345 | Not specified | Not specified | Not specified | [3] |

Experimental Protocol 1: Catalytic Hydrogenation using Platinum(IV) Oxide (Adams' Catalyst) [2]

This protocol describes a general method for the hydrogenation of substituted pyridines, which can be adapted for 2,2'-bipyridine.

Materials:

-

2,2'-Bipyridine

-

Platinum(IV) oxide (PtO₂, 5 mol%)

-

Glacial Acetic Acid

-

High-pressure hydrogenation reactor (e.g., Parr shaker)

-

Hydrogen gas (high purity)

-

Filtration aid (e.g., Celite®)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a high-pressure reactor vessel, dissolve 2,2'-bipyridine (1.0 g) in glacial acetic acid (5 mL).

-

Carefully add the PtO₂ catalyst to the solution.

-

Seal the reactor and purge with an inert gas (e.g., nitrogen) before pressurizing with hydrogen gas to 50-70 bar.

-

Stir the reaction mixture at room temperature for 6-10 hours.

-

After the reaction is complete, carefully vent the hydrogen and purge the reactor with inert gas.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst.

-

Transfer the filtrate to a separatory funnel and neutralize the acetic acid by washing with a saturated NaHCO₃ solution.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 2,2'-bipiperidine.

-

The crude product can be purified by column chromatography or distillation to separate the diastereomers.

Experimental Protocol 2: Preparation of W-6 Raney Nickel Catalyst and Hydrogenation [3]

This protocol details the preparation of a highly active Raney Nickel catalyst suitable for pyridine hydrogenation.

Materials for Catalyst Preparation:

-

Raney nickel-aluminum alloy powder

-

Sodium hydroxide (c.p. pellets)

-

Distilled water

-

Ethanol (95% and absolute)

Procedure for Catalyst Preparation:

-

In a 2-L Erlenmeyer flask equipped with a stirrer, prepare a solution of 160 g of sodium hydroxide in 600 mL of distilled water and cool to 50°C in an ice bath.

-

Slowly add 125 g of Raney nickel-aluminum alloy powder to the stirred sodium hydroxide solution over 25-30 minutes, maintaining the temperature at 50 ± 2°C.

-

After the addition is complete, allow the mixture to digest for 50 minutes at 50°C.

-

Wash the catalyst by decantation with distilled water until the washings are neutral to litmus.

-

Transfer the catalyst to a centrifuge bottle and wash three times with 150-mL portions of 95% ethanol, followed by three washes with absolute ethanol, centrifuging after each wash.

-

Store the active catalyst under absolute ethanol in a refrigerator.

Procedure for Hydrogenation:

-

The hydrogenation is typically carried out in a high-pressure bomb using ethanol as the solvent at temperatures ranging from 100-150°C and hydrogen pressures around 5000 lb. (approximately 345 bar).[3] The specific amount of catalyst and substrate, as well as the reaction time, would need to be optimized for the hydrogenation of 2,2'-bipyridine.

Stereoselective Synthesis and Resolution

The synthesis of enantiomerically pure 2,2'-bipiperidines is of significant interest for applications in asymmetric catalysis and medicinal chemistry. This is typically achieved through two main strategies: the reduction of chiral 2,2'-bipyridine precursors or the resolution of the racemic mixture of the d,l-diastereomer.

Reduction of Chiral 2,2'-Bipyridine Precursors

The synthesis of chiral, non-racemic 2,2'-bipyridines provides a direct route to enantiomerically enriched 2,2'-bipiperidines. The stereoselectivity of the subsequent hydrogenation step, however, is crucial in determining the final diastereomeric and enantiomeric purity. Detailed studies on the diastereoselective reduction of chiral 2,2'-bipyridines are an active area of research.

Resolution of Racemic 2,2'-Bipiperidine

The classical method for resolving racemic mixtures involves the formation of diastereomeric salts with a chiral resolving agent. The differing solubilities of these salts allow for their separation by fractional crystallization.[4][5]

Logical Workflow for Chiral Resolution

Caption: General workflow for the chiral resolution of d,l-2,2'-bipiperidine.

Commonly used chiral resolving agents for amines include chiral carboxylic acids such as tartaric acid, mandelic acid, or camphorsulfonic acid. The choice of resolving agent and solvent is critical for achieving efficient separation.

General Protocol for Chiral Resolution:

-

Dissolve the racemic d,l-2,2'-bipiperidine in a suitable solvent.

-

Add an equimolar amount of a single enantiomer of a chiral acid.

-

Allow the diastereomeric salts to crystallize, often by slow cooling or evaporation of the solvent.

-

Collect the less soluble diastereomeric salt by filtration.

-

Liberate the enantiomerically enriched 2,2'-bipiperidine by treating the salt with a base.

-

Determine the enantiomeric purity using techniques such as chiral HPLC or polarimetry.

Alternative Synthetic Approaches

While the reduction of 2,2'-bipyridine remains the dominant synthetic route, other strategies for the construction of the 2,2'-bipiperidine core have been explored, although they are less common. One potential, though less documented, approach could involve the coupling of 2-piperidone derivatives.[6] However, detailed and high-yielding protocols for such methods are not well-established in the literature.

Conclusion

The synthesis of 2,2'-bipiperidine has evolved from early chemical reduction methods to highly efficient catalytic hydrogenation processes. The primary route remains the reduction of the readily available 2,2'-bipyridine, which provides a mixture of diastereomers. The development of stereoselective synthetic methods and efficient resolution protocols is crucial for accessing enantiomerically pure 2,2'-bipiperidines, which are valuable building blocks for a wide range of applications in modern chemistry. Further research into novel synthetic strategies and the optimization of existing methods will continue to be of great importance to the scientific community.

References

Technical Guide: Physicochemical Properties of 2-(Piperidin-2-yl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction